molecular formula C9H9NO4S B14577660 2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione CAS No. 61332-76-1

2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione

Cat. No.: B14577660
CAS No.: 61332-76-1
M. Wt: 227.24 g/mol
InChI Key: XVQFPHXIFUEFBQ-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione is an organic compound that features a nitrophenyl group attached to a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione typically involves the nitration of phenylacetic acid to form 2-nitrophenylacetic acid, which is then subjected to cyclization reactions to form the thietane ring . The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like zinc and ammonium chloride for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as anilines, hydroxylamines, and substituted thietanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenyl)-1lambda~6~-thietane-1,1-dione is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in specific reactions and applications that are not possible with other similar compounds .

Properties

CAS No.

61332-76-1

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

2-(2-nitrophenyl)thietane 1,1-dioxide

InChI

InChI=1S/C9H9NO4S/c11-10(12)8-4-2-1-3-7(8)9-5-6-15(9,13)14/h1-4,9H,5-6H2

InChI Key

XVQFPHXIFUEFBQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C1C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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